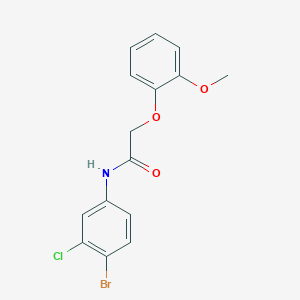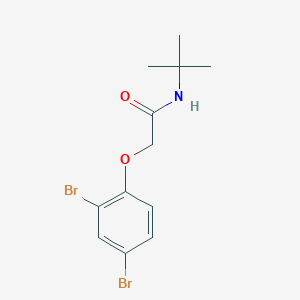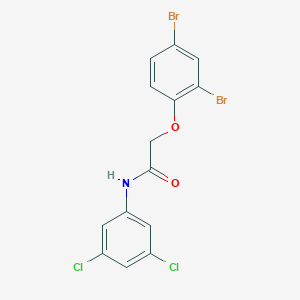![molecular formula C20H17IN2O3S B322305 N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B322305.png)
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of 4-iodoanilino sulfonyl chloride: The 4-iodoaniline is then reacted with chlorosulfonic acid to form the sulfonyl chloride derivative.
Coupling with 4-methylbenzoic acid: The sulfonyl chloride derivative is then coupled with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azido derivative, while reduction of the sulfonyl group with sodium borohydride would yield a sulfinyl derivative.
科学的研究の応用
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the iodine atom and sulfonyl group can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can result in stronger interactions with molecular targets, potentially leading to enhanced efficacy in certain applications.
特性
分子式 |
C20H17IN2O3S |
|---|---|
分子量 |
492.3 g/mol |
IUPAC名 |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-14-2-4-15(5-3-14)20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-8-6-16(21)7-9-18/h2-13,23H,1H3,(H,22,24) |
InChIキー |
RDSQIYBFRZUDSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B322225.png)
![2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322226.png)
![3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B322230.png)
![ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B322233.png)





![N'-[(2-methoxyphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322244.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B322245.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322249.png)
